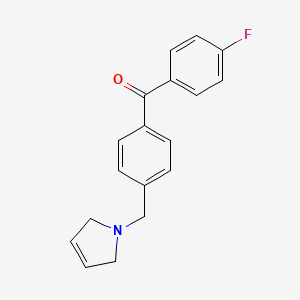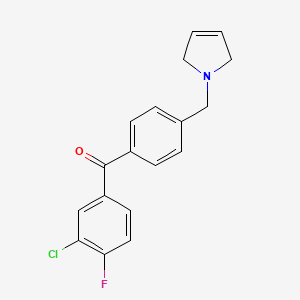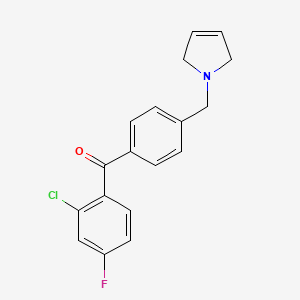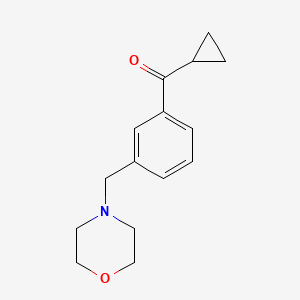
3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a chemical compound with the molecular formula C17H15BrFNO . It has a molecular weight of 348.2 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone consists of an azetidine ring attached to a benzophenone structure, which includes a bromine atom and a fluorine atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Woulfe and Miller (1985) describes the synthesis of substituted azetidinyl oxyacetic acids, which are related to 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone. These compounds have shown significant antimicrobial activity, predominantly against Gram-negative bacteria, indicating their potential in developing new antibiotics (Woulfe & Miller, 1985).
Inhibition of Human Leukocyte Elastase
Research by Doucet et al. (1997) on N-aryl-3,3-dihalogenoazetidin-2-ones, which are structurally related to 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, demonstrates their ability to act as irreversible inhibitors of human leukocyte elastase (HLE). The study highlights the importance of stereochemistry in the effectiveness of these inhibitors (Doucet et al., 1997).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, incorporating similar bromo-fluoroazetidinone structures. These compounds show promise for photodynamic therapy, particularly in cancer treatment, due to their efficient Type II photosensitization properties (Pişkin, Canpolat & Öztürk, 2020).
Anaerobic Transformation in Environmental Chemistry
Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate using fluorinated analogs, such as 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone. This research is crucial for understanding the environmental fate of such compounds and their potential biodegradation pathways (Genthner, Townsend & Chapman, 1989).
Enhancing Fluorophore Performance
A study by Liu et al. (2016) on aziridinyl fluorophores suggests that replacing conventional substituents with aziridine rings, akin to modifications in 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, can significantly boost fluorophore brightness and photostability. This could be relevant for developing advanced fluorescence imaging tools (Liu et al., 2016).
Eigenschaften
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCLVIFVHYOHMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643270 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone | |
CAS RN |
898771-97-6 |
Source


|
| Record name | [3-(1-Azetidinylmethyl)phenyl](4-bromo-2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)